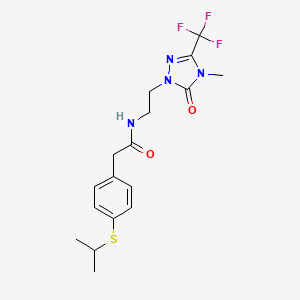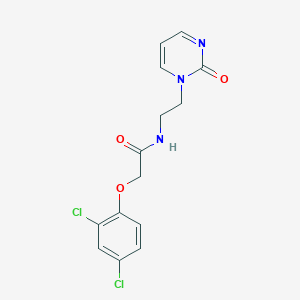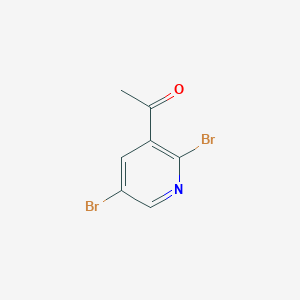![molecular formula C24H26N4O2 B2407818 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one CAS No. 887885-75-8](/img/structure/B2407818.png)
4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one is a complex organic compound featuring a benzimidazole moiety linked to a piperidine ring, which is further connected to a pyrrolidinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is often introduced via nucleophilic substitution reactions involving piperidine and appropriate electrophiles.
Coupling Reactions: The benzimidazole and piperidine units are coupled using carbonylating agents such as carbonyldiimidazole (CDI) or phosgene.
Pyrrolidinone Introduction: The final step involves the formation of the pyrrolidinone ring, which can be achieved through cyclization reactions involving suitable precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and piperidine moieties.
Reduction: Reduction reactions can be performed on the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, research focuses on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Studies are conducted to understand its efficacy and safety in preclinical and clinical trials.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its stable and versatile chemical structure.
Wirkmechanismus
The mechanism of action of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. The piperidine and pyrrolidinone rings may enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-benzo[d]imidazol-2-yl)piperidine: Lacks the pyrrolidinone moiety, potentially altering its biological activity.
1-(p-tolyl)pyrrolidin-2-one: Lacks the benzimidazole and piperidine rings, which may reduce its efficacy in certain applications.
Benzimidazole derivatives: Often used in medicinal chemistry but may lack the additional functional groups present in the target compound.
Uniqueness
The uniqueness of 4-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carbonyl)-1-(p-tolyl)pyrrolidin-2-one lies in its multi-functional structure, which combines the properties of benzimidazole, piperidine, and pyrrolidinone. This combination enhances its potential as a versatile compound in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
4-[4-(1H-benzimidazol-2-yl)piperidine-1-carbonyl]-1-(4-methylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-16-6-8-19(9-7-16)28-15-18(14-22(28)29)24(30)27-12-10-17(11-13-27)23-25-20-4-2-3-5-21(20)26-23/h2-9,17-18H,10-15H2,1H3,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQVKHIARAKPRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Benzyl(methyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B2407736.png)
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2407737.png)

![4-benzyl-N-cyclopentyl-2-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2407742.png)



![2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2407747.png)


![ethyl 2-[(3-{[(butylamino)carbonyl]amino}-1H-1,2,4-triazol-5-yl)sulfanyl]acetate](/img/structure/B2407753.png)
![5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2407754.png)
![N-(3,4-dimethylphenyl)-2-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2407757.png)
![6-Methyl-2-{[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2407758.png)
